molecular formula C9H12Cl3N3 B2793448 2-(5-chloro-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride CAS No. 1374408-30-6

2-(5-chloro-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride

Cat. No.: B2793448
CAS No.: 1374408-30-6
M. Wt: 268.57
InChI Key: HVFZVMIYKAPAAZ-UHFFFAOYSA-N
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Description

2-(5-chloro-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are used in various pharmaceutical applications. This compound, in particular, has shown potential in scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired benzimidazole derivative . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency and quality. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Sodium methoxide, potassium cyanide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups. Substitution reactions can lead to a variety of substituted benzimidazoles with different functional groups replacing the chloro group.

Scientific Research Applications

2-(5-chloro-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-chloro-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine group. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-(5-chlorobenzimidazol-1-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3.2ClH/c10-7-1-2-9-8(5-7)12-6-13(9)4-3-11;;/h1-2,5-6H,3-4,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFZVMIYKAPAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=CN2CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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